2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Overview
Description
2-bromo-N-(2,5-dimethoxyphenyl)butanamide: is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a dimethoxyphenyl group. It is primarily used in research settings and is known for its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-bromo-N-(2,5-dimethoxyphenyl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atom and methoxy groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound may inhibit the activity of a key enzyme in a signaling pathway, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of the compound may lead to toxic or adverse effects, such as cell death or altered metabolic activity. It is important to determine the threshold dose at which these effects occur to ensure safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing their activity and function. For example, it may inhibit the activity of an enzyme involved in a key metabolic pathway, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these processes is important for determining the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, the compound may be localized to the nucleus, where it can influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by an amidation reaction. One common synthetic route includes:
Bromination: The precursor compound, such as 2,5-dimethoxyphenylbutanone, is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the desired position.
Amidation: The brominated intermediate is then reacted with an amine, such as butanamide, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of bromination and amidation reactions can be scaled up for industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,5-dimethoxyphenyl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Corresponding substituted derivatives, such as hydroxyl, amino, or thiol derivatives.
Oxidation: Corresponding oxo derivatives.
Reduction: Corresponding hydro derivatives.
Scientific Research Applications
2-bromo-N-(2,5-dimethoxyphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-bromo-N-(2,4-dichlorophenyl)butanamide
- 2-bromo-N-(2-methylphenyl)butanamide
- 4-(2,5-dimethoxyphenyl)butyramide
Uniqueness
2-bromo-N-(2,5-dimethoxyphenyl)butanamide is unique due to the presence of the bromine atom and the dimethoxyphenyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, binding affinities, and chemical reactivities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOODXCLIQSWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273057 | |
Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451460-06-3 | |
Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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